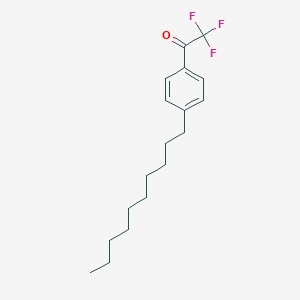

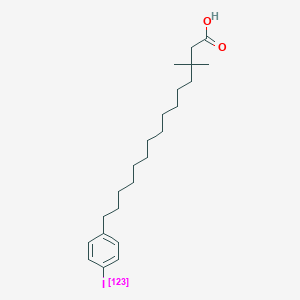

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid, also known as BMIPP, is a fatty acid analogue that has been used as a diagnostic tool for myocardial imaging. It is a radiolabeled compound that can be detected by positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. BMIPP has been shown to be a useful tool in the diagnosis of various cardiac diseases, including ischemic heart disease, cardiomyopathy, and heart failure.

Mecanismo De Acción

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is taken up by the myocardial cells in a manner similar to that of fatty acids. It is then metabolized by the mitochondria to produce energy for the cells. However, unlike normal fatty acids, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not further metabolized and accumulates in the myocardial cells. This accumulation can be detected by imaging techniques such as PET or SPECT.

Efectos Bioquímicos Y Fisiológicos

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been shown to have negligible effects on the biochemical and physiological processes in the body. It is rapidly cleared from the bloodstream and excreted in the urine. There have been no reported adverse effects associated with the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging include its high specificity for myocardial cells, its ability to detect early stages of myocardial ischemia, and its non-invasive nature. However, there are some limitations to its use. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has a relatively short half-life, which means that imaging must be done shortly after administration. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid is not suitable for use in patients with severe renal impairment, as it is excreted through the kidneys.

Direcciones Futuras

There are several future directions for the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in diagnostic imaging. One area of interest is the development of new radiolabeled fatty acid analogues that can be used for imaging other organs, such as the liver or brain. Another area of interest is the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid in combination with other imaging techniques, such as magnetic resonance imaging (MRI) or computed tomography (CT) scans. This could provide a more comprehensive picture of the patient's condition and improve diagnostic accuracy. Additionally, there is ongoing research into the use of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid for the detection of other diseases, such as cancer.

Métodos De Síntesis

The synthesis method of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid involves the reaction of 4-iodophenylboronic acid with 3,3-dimethylpentadecanoic acid in the presence of palladium catalysts. The reaction takes place under mild conditions and produces high yields of the desired product. The purity of the synthesized 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can be confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Aplicaciones Científicas De Investigación

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been extensively studied for its diagnostic potential in various cardiac diseases. It has been shown to be a reliable tool for the detection of myocardial ischemia, which is a condition that occurs when the blood flow to the heart is reduced. 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid can also be used to assess the extent of myocardial damage in patients with cardiomyopathy or heart failure. Additionally, 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid has been used to evaluate the effectiveness of various treatments for these conditions.

Propiedades

Número CAS |

104426-56-4 |

|---|---|

Nombre del producto |

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid |

Fórmula molecular |

C23H37IO2 |

Peso molecular |

468.4 g/mol |

Nombre IUPAC |

15-(4-(123I)iodanylphenyl)-3,3-dimethylpentadecanoic acid |

InChI |

InChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26)/i24-4 |

Clave InChI |

COJKCRQZSGYQAF-UHFFFAOYSA-N |

SMILES isomérico |

CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O |

SMILES |

CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

SMILES canónico |

CC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |

Sinónimos |

15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid DMIPP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)